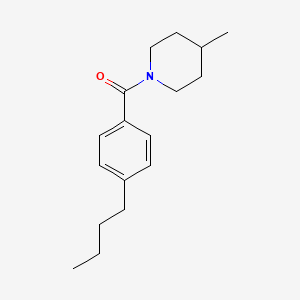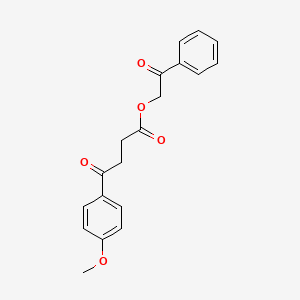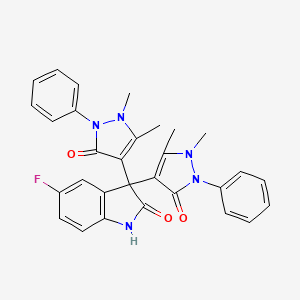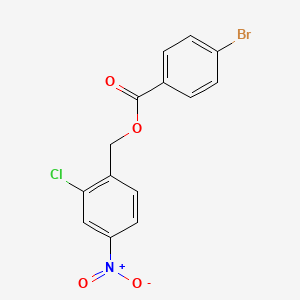
1-(4-butylbenzoyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butylbenzoyl)-4-methylpiperidine is a chemical compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 1-(4-butylbenzoyl)-4-methylpiperidine is not fully understood. However, it is believed to act through the modulation of neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. It also acts as an antagonist at nicotinic acetylcholine receptors, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In terms of its effects on the central nervous system, it has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance motor function.
実験室実験の利点と制限
The advantages of using 1-(4-butylbenzoyl)-4-methylpiperidine in lab experiments are its high yield and purity, its well-established synthesis method, and its potential use in various fields of scientific research. However, its limitations include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 1-(4-butylbenzoyl)-4-methylpiperidine. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. Another direction is the further elucidation of its mechanism of action and its effects on neurotransmitter systems in the brain. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
合成法
The synthesis of 1-(4-butylbenzoyl)-4-methylpiperidine involves the reaction of 4-butylbenzoyl chloride with 4-methylpiperidine in the presence of a base catalyst. The reaction is carried out at room temperature, and the product is obtained in high yield and purity. The chemical structure of the compound is confirmed by various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
科学的研究の応用
1-(4-butylbenzoyl)-4-methylpiperidine has been extensively studied for its potential use in various fields of scientific research. In medicinal chemistry, it has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In neuroscience, it has been evaluated for its ability to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
特性
IUPAC Name |
(4-butylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-4-5-15-6-8-16(9-7-15)17(19)18-12-10-14(2)11-13-18/h6-9,14H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINHOYUYMRLPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5012407.png)
![1-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5012411.png)


![5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5012432.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5012442.png)
![ethyl 4-{[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B5012447.png)
![N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5012452.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012476.png)
![N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5012481.png)
![N-(5-{1-[2-(mesitylamino)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B5012485.png)

